2-Nitro-5-(trifluoromethyl)benzoic acid

CAS No.: 1214373-54-2

Cat. No.: VC3195642

Molecular Formula: C8H4F3NO4

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214373-54-2 |

|---|---|

| Molecular Formula | C8H4F3NO4 |

| Molecular Weight | 235.12 g/mol |

| IUPAC Name | 2-nitro-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14) |

| Standard InChI Key | POSKCQXWHNDYKW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

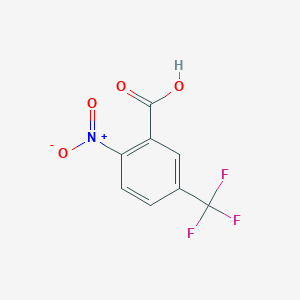

2-Nitro-5-(trifluoromethyl)benzoic acid (CAS: 1214373-54-2) belongs to the class of substituted benzoic acids characterized by a carboxylic acid group (-COOH), a nitro group (-NO2) at the 2-position, and a trifluoromethyl group (-CF3) at the 5-position attached to a benzene ring. The molecular formula is C8H4F3NO4, with a molecular weight of approximately 235.12 g/mol.

The presence of both a nitro group and a trifluoromethyl group significantly influences the electronic properties of the compound. These electron-withdrawing groups enhance the acidity of the carboxylic acid moiety, resulting in a predicted pKa of approximately 2.05, which is lower than that of unsubstituted benzoic acid. This increased acidity makes the compound more reactive in certain chemical transformations.

In terms of structural characteristics, studies on related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have shown that the carboxylic acid group and nitro group tend to be twisted out of the plane of the benzene ring . This non-planarity affects the compound's ability to participate in hydrogen bonding and influences its crystal packing behavior.

Physical Properties

The physical properties of 2-nitro-5-(trifluoromethyl)benzoic acid are influenced by the presence of the polar nitro and trifluoromethyl groups:

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | Crystalline powder at room temperature |

| Color | Pale yellow to white | Typical for nitro-substituted aromatics |

| Melting Point | 165-168°C (estimated) | Based on similar compounds |

| Solubility | Poor in water, soluble in organic solvents | Readily dissolves in ethanol, acetone, ethyl acetate |

| Log P | ~2.5-3.0 (estimated) | Indicates moderate lipophilicity |

Synthesis Methods

The synthesis of 2-nitro-5-(trifluoromethyl)benzoic acid typically employs selective nitration of 3-trifluoromethylbenzoic acid. Based on synthesis methods for similar compounds, the following synthetic routes can be employed:

Direct Nitration

Direct nitration of 3-trifluoromethylbenzoic acid using concentrated sulfuric and nitric acids represents the most straightforward approach. This method achieves selective nitration at the ortho position to the carboxylic acid group, taking advantage of the directing effects of both the carboxylic acid and trifluoromethyl groups. The reaction typically proceeds with good yields (90-95%) under controlled temperature conditions.

Alternative Synthetic Routes

Alternative synthetic pathways may involve:

-

Oxidation of 2-nitro-5-(trifluoromethyl)benzaldehyde using oxidizing agents such as potassium permanganate or sodium chlorite

-

Carboxylation of 1-nitro-4-(trifluoromethyl)benzene via metallation followed by reaction with carbon dioxide

-

Functional group interconversion from related precursors such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid through nucleophilic aromatic substitution

Applications in Pharmaceutical Research

2-Nitro-5-(trifluoromethyl)benzoic acid has found significant applications in pharmaceutical research, particularly as a building block for more complex bioactive molecules.

Precursor for Antitubercular Agents

The compound serves as an important precursor in the synthesis of benzothiazinones (BTZ), a promising class of antitubercular agents. Related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have been extensively used in synthetic routes to 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, which target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .

Two notable compounds from this class, BTZ043 and PBTZ169 (macozinone), have reached clinical trials, demonstrating the importance of these benzoic acid derivatives as starting materials for potential tuberculosis treatments .

Intermediates for Agrochemicals

The unique electronic properties imparted by the nitro and trifluoromethyl groups make 2-nitro-5-(trifluoromethyl)benzoic acid valuable in the synthesis of agrochemicals, particularly herbicides. The electron-withdrawing nature of these substituents enhances reactivity in nucleophilic substitution or coupling reactions, enabling the creation of compounds with specific biological activities.

Structural Characteristics

Crystallographic Analysis

While specific crystallographic data for 2-nitro-5-(trifluoromethyl)benzoic acid is limited in the provided search results, studies on structurally similar compounds provide valuable insights. In related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, X-ray crystallography has revealed that:

-

The carboxylic acid group is significantly twisted out of the plane of the benzene ring

-

The nitro group can orient almost perpendicular to the benzene ring plane

-

In the crystal lattice, molecules form O-H···O hydrogen-bonded dimers, a common feature in carboxylic acids

These structural characteristics likely extend to 2-nitro-5-(trifluoromethyl)benzoic acid as well, with some variations due to the different substitution pattern.

Hydrogen Bonding Patterns

The carboxylic acid moiety of 2-nitro-5-(trifluoromethyl)benzoic acid forms characteristic hydrogen-bonded dimers in the solid state, similar to other benzoic acid derivatives . The presence of the nitro group provides additional hydrogen bond acceptor sites, potentially influencing crystal packing and intermolecular interactions.

In the crystal structure of the related compound 2-(trifluoromethyl)benzoic acid, O-H···O hydrogen bonding gives rise to carboxylic acid dimers, which are further connected into double chains by C-H···O contacts. Additional C-H···F and C-F···π contacts are also observed . Similar interaction patterns are expected for 2-nitro-5-(trifluoromethyl)benzoic acid.

Biological Activity

Structure-Activity Relationships

Structure-activity relationship studies involving related compounds have shown that:

-

The nitro group at the 2-position is critical for activity in the resulting benzothiazinone derivatives

-

The trifluoromethyl group at the 5-position enhances lipophilicity and metabolic stability

-

The position and nature of these substituents significantly impact biological activity

Comparative Analysis with Related Compounds

A comparative analysis of 2-nitro-5-(trifluoromethyl)benzoic acid with structurally related compounds provides insights into the effects of different substitution patterns on chemical properties and reactivity.

Comparison with 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid differs in having a chloro substituent at the 2-position and the nitro group at the 3-position. This compound has been extensively studied as a precursor for benzothiazinones . The different position of the nitro group affects the electronic distribution and reactivity patterns, particularly in nucleophilic aromatic substitution reactions.

Comparison with 2-(Trifluoromethyl)benzoic acid

2-(Trifluoromethyl)benzoic acid lacks the nitro group present in our target compound. X-ray diffraction studies have shown that in this compound, the carboxyl group is tilted by 16.8(3)° with respect to the plane of the aromatic ring . The absence of the nitro group results in different crystal packing behavior and hydrogen bonding patterns.

Comparison with 2-{[2-Nitro-5-(trifluoromethyl)phenyl]amino}benzoic acid

2-{[2-Nitro-5-(trifluoromethyl)phenyl]amino}benzoic acid (CAS: 39189-41-8) represents a more complex derivative with a molecular weight of 326.23 g/mol. This compound contains an additional aminobenzoic acid moiety, resulting in different physicochemical properties, including higher hydrogen bond donor (2) and acceptor (8) counts .

Analytical Methods for Characterization

Several analytical techniques can be employed for the characterization of 2-nitro-5-(trifluoromethyl)benzoic acid:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic aromatic signals, while 19F NMR would provide information about the trifluoromethyl group

-

Infrared Spectroscopy (IR): Expected to show characteristic bands for carboxylic acid (1680-1700 cm-1), nitro (1530-1550 and 1345-1385 cm-1), and C-F (1100-1350 cm-1) functional groups

-

Mass Spectrometry: Molecular ion peak at m/z 235, with characteristic fragmentation patterns involving loss of OH, NO2, and CF3 groups

Crystallographic Methods

X-ray crystallography can provide detailed structural information, including bond lengths, angles, and intermolecular interactions in the crystal lattice. Based on studies of related compounds, specific attention should be paid to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume